molecular formula C10H11BN2O2 B11758549 [4-(3-Methylpyrazol-1-yl)phenyl]boronic acid

[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid

Katalognummer: B11758549
Molekulargewicht: 202.02 g/mol
InChI-Schlüssel: FLFQNUUSPJLLCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Methylpyrazol-1-yl)phenyl]boronic acid typically involves the reaction of 3-methylpyrazole with phenylboronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves recrystallization or chromatography to ensure the compound’s purity .

Analyse Chemischer Reaktionen

Types of Reactions

[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [4-(3-Methylpyrazol-1-yl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology

The compound is used in the development of fluorescent sensors for detecting biological molecules. Its ability to form stable complexes with diols makes it useful in bioanalytical applications .

Medicine

In medicine, this compound is explored for its potential as a therapeutic agent. It is investigated for its role in inhibiting specific enzymes and pathways involved in diseases such as cancer .

Industry

Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its ability to undergo various chemical reactions makes it versatile for different applications .

Wirkmechanismus

The mechanism of action of [4-(3-Methylpyrazol-1-yl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes that contain these functional groups. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures, thereby influencing biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid is unique due to the presence of both a pyrazole ring and a boronic acid group. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile compared to similar compounds .

Eigenschaften

Molekularformel

C10H11BN2O2

Molekulargewicht

202.02 g/mol

IUPAC-Name

[4-(3-methylpyrazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C10H11BN2O2/c1-8-6-7-13(12-8)10-4-2-9(3-5-10)11(14)15/h2-7,14-15H,1H3

InChI-Schlüssel

FLFQNUUSPJLLCM-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC=C(C=C1)N2C=CC(=N2)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.